molecular formula C16H27NO2 B1662868 Mebeverine alcohol CAS No. 14367-47-6

Mebeverine alcohol

Cat. No.: B1662868
CAS No.: 14367-47-6
M. Wt: 265.39 g/mol
InChI Key: ZGZAPRVKIAFOPL-UHFFFAOYSA-N
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Description

Origin and Context within Mebeverine (B1676125) Metabolism

Mebeverine is an ester compound that undergoes rapid and extensive metabolism in the body. researchgate.netresearchgate.net The primary and initial step of this metabolic process is the hydrolysis of the ester bond, a reaction catalyzed by esterase enzymes found throughout the body, particularly in the blood and plasma. oup.comyoutube.com This enzymatic cleavage splits the mebeverine molecule into two distinct parts: mebeverine alcohol and veratric acid. researchgate.netoup.comyoutube.com

This hydrolysis occurs so swiftly and completely, especially during first-pass metabolism, that the parent drug, mebeverine, is often undetectable in blood plasma or urine following oral administration. researchgate.netoup.comresearchgate.net The process is a classic example of metabolic breakdown, where a parent drug is inactivated and prepared for further modification and eventual excretion. The in-vivo biotransformation is summarized by the hydrolysis of mebeverine into this compound and veratric acid. researchgate.net

Research Trajectories and Current Gaps in this compound Studies

Initial research focused on identifying the primary metabolites of mebeverine, establishing the formation of this compound and veratric acid. oup.com Subsequent studies have aimed to create a more detailed map of the full metabolic pathway. For instance, research has identified further O-demethylation of the alcohol moiety to form 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. nih.gov Another significant secondary metabolite identified is mebeverine acid, which is formed through the oxidation of this compound and has been found in plasma at concentrations substantially higher than this compound itself. researchgate.net

Current research trajectories involve the development of highly sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to simultaneously quantify this compound and its own downstream metabolites like mebeverine acid and desmethylmebeverine acid in human plasma. researchgate.netmathewsopenaccess.com These analytical advancements are critical for detailed pharmacokinetic modeling.

However, gaps in the research remain. There has been discussion and some debate in the scientific literature regarding the complete scope of mebeverine metabolism, with some studies proposing the formation of up to 12 or 13 different compounds. oup.com A notable research finding is that this compound can act as a precursor for several amphetamine-like compounds, including para-methoxyethylamphetamine (PMEA) and para-methoxyamphetamine (PMA), which has implications for toxicology and can lead to false-positive results in amphetamine immunoassays. oup.comnih.gov The precise mechanisms and the full extent of this transformation pathway remain areas requiring further investigation.

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol nih.gov
Molecular Formula C₁₆H₂₇NO₂ nih.gov
Molecular Weight 265.39 g/mol nih.gov
CAS Number 14367-47-6 nih.gov

Table 2: Key Compounds in Mebeverine Metabolism

Compound Name Role
Mebeverine Parent Drug
This compound Primary Metabolite
Veratric acid Primary Metabolite
Mebeverine acid Secondary Metabolite (from this compound)
4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol Secondary Metabolite (from this compound)
para-methoxyethylamphetamine (PMEA) Potential Secondary Metabolite (from this compound)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-4-17(11-5-6-12-18)14(2)13-15-7-9-16(19-3)10-8-15/h7-10,14,18H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZAPRVKIAFOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCO)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931982
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14367-47-6
Record name 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14367-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014367476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEBEVERINE ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UK92XY6H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways and Biotransformation of Mebeverine Alcohol

Enzymatic Hydrolysis of Mebeverine (B1676125) to Mebeverine Alcohol and Veratric Acid

The initial and most significant step in the metabolism of mebeverine is its rapid and extensive hydrolysis. nih.gov This process occurs both in vitro and in vivo, cleaving the ester bond of the mebeverine molecule. oup.com The result of this cleavage is the formation of two primary metabolites: this compound and veratric acid. nih.govresearchgate.net This initial breakdown happens so efficiently that the parent mebeverine drug is rarely detectable in blood or urine following oral administration. oup.com

Esterase-Catalyzed Hydrolysis Mechanisms

The hydrolysis of mebeverine is not a spontaneous chemical breakdown but is catalyzed by enzymes known as esterases. medicines.org.uk These enzymes are abundant in the body, particularly in plasma and the liver. Research has shown that in human plasma, the hydrolysis of mebeverine can be completely stopped by the presence of physostigmine (B191203) sulfate, a known esterase inhibitor. nih.gov This finding confirms that esterases are responsible for cleaving the mebeverine molecule. nih.govoup.com This rapid enzymatic action is a key feature of mebeverine's first-pass metabolism. nih.gov

In Vitro and In Vivo Hydrolytic Kinetics

The speed of mebeverine hydrolysis has been demonstrated in both laboratory settings and human studies.

In Vitro Data: In laboratory tests using fresh, unbuffered human and rat plasma samples, mebeverine hydrolyzes readily. nih.gov Its inherent instability in biological fluids containing esterases means that for analytical purposes, samples must be processed quickly to avoid breakdown outside the body. oup.comnih.gov

In Vivo Data: Studies in human volunteers and rats show a rapid and extensive first-pass metabolism involving the hydrolysis of the ester function. nih.gov After oral administration to humans, mebeverine itself is not found in measurable concentrations in the plasma. nih.gov Instead, its metabolite, veratric acid, appears quickly and in significant amounts. nih.gov Even in cases of fatal overdose, the concentration of mebeverine's metabolites, this compound and veratric acid, in postmortem blood is substantially higher than that of the parent drug, underscoring the rapidity of its in vivo hydrolysis. nih.gov

Table 1: In Vivo Pharmacokinetic Parameters of Mebeverine and Metabolites

SubjectAdministrationAnalyteMean Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-Life (t1/2)Source
HumansOral (270 mg)MebeverineNot detectableN/AN/A nih.gov
HumansOral (270 mg)Veratric Acid13.5 µg/mL40-80 minN/A nih.gov
RatsIV (2 mg)MebeverineN/AN/A29 min nih.gov
RatsIV (2 mg)Veratric Acid1.80 µg/mL15-30 minN/A nih.gov
RatsOral (2 mg)Veratric Acid0.90 µg/mL15 min - 4 hN/A nih.gov

Subsequent Biotransformation of this compound

Once formed, this compound does not simply accumulate. It serves as a substrate for further metabolic reactions, leading to a variety of other compounds. researchgate.netnih.gov

Oxidation to Mebeverine Acid

A key pathway in the biotransformation of this compound is its oxidation to a carboxylic acid metabolite known as mebeverine acid (MAC). researchgate.netnih.goviaea.org This secondary metabolite is found in plasma at concentrations significantly higher than this compound. nih.gov Studies show that peak plasma concentrations of mebeverine acid can be a thousand times greater than those of this compound. nih.gov The appearance and disappearance of mebeverine acid in plasma are both rapid, with a median time to peak concentration of about 1.25 hours and an apparent half-life of 1.1 hours. nih.gov A substantial portion of the original mebeverine dose is excreted in the urine as mebeverine acid, making it a reliable marker for mebeverine exposure. researchgate.netnih.gov

N- and O-Demethylation Pathways

The metabolism of this compound is complex and involves multiple demethylation pathways. researchgate.net In addition to the O-demethylation that produces desmethylthis compound, further metabolism leads to metabolites that have undergone both oxidation and demethylation. medicines.org.uk The main metabolite found in plasma is, in fact, a demethylated carboxylic acid (DMAC). medicines.org.ukiaea.org The formation of DMAC likely follows the oxidation of this compound to mebeverine acid, which is then demethylated. Studies have found that the plasma concentration of DMAC is nearly ten times higher than that of mebeverine acid (MAC). iaea.org Furthermore, enzymatic studies have suggested that N-demethylation of the this compound structure can also occur. researchgate.net

Aromatic Hydroxylation of this compound Derivatives

A significant metabolic pathway for this compound derivatives is aromatic hydroxylation. This process, primarily catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the aromatic ring of the molecule. researchgate.net Studies have identified a key metabolite resulting from this pathway in human urine: 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol. nih.gov This compound is the O-demethylated phenol (B47542) of the this compound moiety. The introduction of this polar hydroxyl group increases the water solubility of the metabolite, aiding in its subsequent conjugation and elimination from the body. nih.gov Research has also pointed to the formation of other metabolites through processes like N- and O-demethylation, indicating a multifaceted metabolic breakdown of this compound. researchgate.net

Comparative Metabolism of this compound Enantiomers

Mebeverine is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. nih.gov Emerging research suggests that the metabolism of these enantiomers can be stereoselective, meaning one enantiomer may be processed differently or at a different rate than the other.

A study conducted in rats demonstrated that following administration of racemic mebeverine, the plasma concentrations of the (+)-enantiomer were consistently higher than those of the (-)-enantiomer. researchgate.net This suggests a difference in the pharmacokinetic profiles of the two forms, which could be attributed to stereoselective metabolism or other disposition processes. researchgate.net While direct human data on the comparative metabolism of this compound enantiomers is limited, the development of chiral high-performance liquid chromatography (HPLC) methods has enabled the separation and quantification of individual mebeverine enantiomers, paving the way for further investigation in this area. researchgate.netnih.gov

Metabolic Stability in Biological Matrices (Blood, Plasma, Urine)

The stability of this compound in biological samples is a critical consideration for accurate pharmacokinetic and toxicological analysis. Its stability varies significantly depending on the biological matrix and the presence of enzymatic activity.

Mebeverine is known to be highly unstable in biological fluids that contain esterases, particularly blood and plasma. nih.govoup.com This inherent instability is due to the rapid enzymatic hydrolysis of the ester linkage, leading to the formation of this compound and veratric acid. oup.commerckmillipore.com In contrast, mebeverine and its metabolites are generally more stable in aqueous solutions and urine, where esterase activity is significantly lower. nih.govoup.com

Influence of Esterase Activity

The primary driver of this compound's instability in blood and plasma is the activity of esterase enzymes. These enzymes efficiently catalyze the hydrolysis of the ester bond in the parent mebeverine molecule, leading to the rapid appearance of this compound. oup.commerckmillipore.com Studies have shown that the hydrolysis of mebeverine in human plasma can be significantly inhibited by the addition of an esterase inhibitor like physostigmine. merckmillipore.com However, the effectiveness of esterase inhibitors can vary, as demonstrated by the observation that sodium fluoride (B91410) did not appear to effectively reduce mebeverine breakdown. nih.govoup.com

Impact of Storage Conditions (Temperature, pH, Light Exposure)

The stability of mebeverine and its metabolites is also influenced by various storage conditions. While specific quantitative data for this compound is limited, studies on the parent drug, mebeverine hydrochloride, provide valuable insights into its degradation under different stressors.

Temperature: The degradation of mebeverine is temperature-dependent, with higher temperatures generally leading to increased degradation. nih.gov For long-term storage, freezing samples at -20°C is a common practice to minimize degradation. researchgate.net However, it is crucial to avoid repeated freeze-thaw cycles, as this can also contribute to sample degradation. biocompare.comprecisionstabilitystorage.comlabmanager.com Thawing frozen samples at an increased temperature is not recommended as it can accelerate breakdown. oup.com

pH: Mebeverine demonstrates varying stability at different pH levels. It is relatively stable under neutral and acidic conditions but undergoes rapid hydrolysis under alkaline conditions. nih.govnih.govmui.ac.ir One study noted that native mebeverine is hydrolyzed to veratric acid and this compound at an alkaline pH. nih.gov

Light Exposure: Exposure to visible and UV light can also contribute to the degradation of mebeverine, although it is considered to be relatively stable under these conditions compared to its instability in the presence of esterases. nih.gov

The following tables summarize the findings on the stability of mebeverine hydrochloride under various conditions, which can be considered indicative of the stability of its primary metabolite, this compound.

Table 1: Stability of Mebeverine Hydrochloride in Solution
ConditionObservationReference
Methanolic stock solution at 4°CStable for at least 7 days nih.gov
Solution in mobile phase at room temperatureStable for at least 24 hours with 99% recovery nih.gov
Table 2: Degradation of Mebeverine Hydrochloride under Stress Conditions
Stress ConditionDetailsObserved DegradationReference
Acidic1 M HCl, reflux for 1 hourSignificant degradation nih.gov
Alkaline0.1 M NaOH, room temperature for 6 hoursSignificant degradation nih.gov
Oxidative30% H2O2, 70°C for 24 hoursSignificant degradation nih.gov
ThermalSolid form, 90°C for 7 daysPractically stable nih.gov
Photolytic (UV Light)Methanolic solution, 5 days exposureSlight decrease in peak area (~3.2%) nih.gov
Photolytic (Visible Light)Methanolic solution, 5 days exposureSlight decrease in peak area (~2.3%) nih.gov

Strategies for Sample Handling and Analysis Due to Instability

The inherent instability of mebeverine and its primary metabolite, this compound, necessitates strict protocols for sample collection, handling, and analysis to ensure the integrity and accuracy of results.

Sample Collection:

Blood samples should be collected in tubes containing an appropriate anticoagulant and an esterase inhibitor, such as physostigmine, to prevent ex vivo hydrolysis. merckmillipore.com

It is recommended to process blood samples as soon as possible after collection. nih.govoup.com

Sample Processing and Storage:

Plasma should be separated from whole blood promptly by centrifugation, preferably at a low temperature. researchgate.net

For short-term storage, samples should be kept refrigerated at 2-8°C. biocompare.comprecisionstabilitystorage.com

For long-term storage, plasma and urine samples should be frozen at -20°C or, ideally, at -80°C to minimize degradation. biocompare.comprecisionstabilitystorage.comlabmanager.com

Samples should be stored in tightly sealed containers and protected from light to prevent photodegradation. needle.tubeneedle.tube

Repeated freeze-thaw cycles should be avoided. biocompare.comprecisionstabilitystorage.comlabmanager.com

Analytical Considerations:

Due to the rapid metabolism and instability of the parent drug, analytical methods should also target the major metabolites, this compound and veratric acid, to provide a comprehensive assessment. nih.govoup.com

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the simultaneous quantification of this compound and its related metabolites in biological matrices. nih.govnih.gov

Pharmacokinetic Profile of Mebeverine Alcohol

Absorption Characteristics of Mebeverine (B1676125) Alcohol and its Precursors

The precursor to mebeverine alcohol, mebeverine hydrochloride, is rapidly and completely absorbed after oral administration in tablet form. medicines.org.uk However, the parent compound undergoes a profound first-pass metabolism. researchgate.net It is primarily metabolized by esterases, enzymes that quickly split the ester bonds of mebeverine. medicines.org.ukmathewsopenaccess.com This hydrolysis yields two initial primary metabolites: this compound and veratric acid. mathewsopenaccess.comnih.govoup.com This metabolic conversion is so efficient and rapid that mebeverine itself is rarely found in blood or urine. oup.comnih.gov Studies have confirmed that even when attempting to block this hydrolysis with an esterase inhibitor, mebeverine remains undetectable in plasma, indicating a complete presystemic breakdown. nih.gov Therefore, the appearance of this compound in the body is a direct consequence of the absorption and immediate, extensive metabolism of its precursor, mebeverine.

Distribution and Tissue Accumulation Studies of this compound

Following its formation, this compound is itself a transient compound in the bloodstream. researchgate.net It is subject to further rapid metabolism, leading to very low plasma concentrations. Research has shown that the plasma levels of its subsequent metabolite, mebeverine acid, can be as much as 1000-fold higher than those of this compound. researchgate.netnih.gov

The main circulating metabolites derived from the this compound pathway are mebeverine acid (MAC) and, more significantly, demethylated carboxylic acid (DMAC), which is considered the main metabolite in plasma. researchgate.netmedicines.org.uk Studies comparing the plasma concentrations of these metabolites found that the concentration of DMAC is approximately ten times higher than that of MAC, while the amount of this compound is considered insignificant. researchgate.net While specific tissue accumulation data for this compound is limited due to its transient nature, data on its precursor shows that 75% of mebeverine binds to human serum albumin, which influences its initial distribution before hydrolysis occurs. medsafe.govt.nz

Elimination and Excretion Pathways of this compound and its Metabolites

Mebeverine is completely metabolized, and its metabolites are almost entirely excreted from the body. medicines.org.uk The elimination process is primarily renal, with studies showing that 95-98% of metabolites are recovered in the urine. medsafe.govt.nz

Urinary Excretion Profile

The urine is the main route of excretion for the metabolites of mebeverine. medicines.org.ukmedsafe.govt.nz this compound is excreted in the urine, but largely in the form of its own downstream metabolites, the corresponding carboxylic acid (MAC) and the demethylated carboxylic acid (DMAC). medicines.org.uk

One study that quantified urinary metabolites over a 24-hour period following a 270 mg oral dose of mebeverine hydrochloride found that: nih.govcapes.gov.br

This compound accounted for only 0.9% of the dose.

The O-demethylated metabolite of the alcohol moiety, 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol, accounted for 2.1% of the dose.

The total excretion of the alcohol moiety and its direct metabolite was 5.5%. nih.gov

Veratric acid, the other initial metabolite, accounted for 32% of the dose. nih.govcapes.gov.br

In another study, the urinary excretion of mebeverine acid was found to be rapid and extensive, accounting for a median of 67% of the administered mebeverine dose within the first 4 hours. researchgate.netnih.gov

Fecal Excretion Considerations

The available research points to urinary excretion as the overwhelmingly primary pathway for the elimination of mebeverine metabolites. With reports of 95% to 98% of metabolites being recovered in the urine, it is suggested that fecal excretion is not a significant route of elimination. medsafe.govt.nz

Bioavailability Assessments of this compound (as a Metabolite)

This compound is not administered as a drug itself but is a product of metabolism. Its systemic bioavailability is exceptionally low because it is rapidly and extensively oxidized to other compounds, primarily mebeverine acid. researchgate.netresearchgate.net

Research highlights a stark contrast in the plasma concentrations of this compound and its subsequent metabolite. Following a 405 mg oral dose of mebeverine, peak plasma concentrations of this compound were approximately 3 ng/mL, whereas peak levels of mebeverine acid reached about 3 µg/mL (or 3000 ng/mL), a 1000-fold difference. researchgate.netnih.gov This demonstrates that while this compound is formed, its systemic exposure is minimal and transient before it is converted into more stable metabolites. The bioavailability of the parent drug, mebeverine, is considered negligible due to its complete presystemic hydrolysis. nih.gov

Half-life Determination of this compound and its Key Metabolites (e.g., DMAC)

The half-life of this compound is difficult to determine directly due to its very low and transient plasma concentrations. However, its rapid conversion into other metabolites implies a very short half-life. The half-lives of its more stable, major metabolites have been well-characterized.

MetaboliteHalf-life (t½)NotesSource
Mebeverine Acid (MAC)~1.1 hoursMedian apparent plasma elimination half-life. nih.gov
Mebeverinic Acid~2 hoursPlasma half-life reported for metabolites. medsafe.govt.nz
Demethylated Carboxylic Acid (DMAC)2.45 hoursSteady-state elimination half-life (from film-coated tablets). medicines.org.uk
Demethylated Carboxylic Acid (DMAC)5-6 hoursFrom prolonged-release capsules. mathewsopenaccess.com
Desmethyl this compound5.76 ± 6.11 hoursMean value from a single dose study under fed conditions. geneesmiddeleninformatiebank.nl

Pharmacokinetic Parameters of Mebeverine Metabolites from a Bioequivalence Study The following table presents data from a study on a 200 mg modified-release formulation under fed conditions.

MetaboliteCmax (ng/ml)tmax (h)AUC0-t (ng.h/ml)t½ (h)
Desmethyl this compound9.37 ± 4.434.5048.67 ± 19.465.76 ± 6.11

Values are presented as arithmetic mean ± SD, with tmax as median. Data sourced from a public assessment report. geneesmiddeleninformatiebank.nl

Pharmacokinetic Modeling and Simulation for this compound

The development of robust pharmacokinetic models for this compound is an area of ongoing research, primarily due to the analytical challenges posed by its rapid formation and subsequent metabolism. Mebeverine is quickly hydrolyzed by esterases into this compound and veratric acid. nih.govresearchgate.netresearchgate.net this compound is then further metabolized, primarily to mebeverine acid and desmethylmebeverine acid (DMAC), which are the main circulating analytes in plasma. mathewsopenaccess.com Consequently, direct measurement and modeling of this compound are complex.

Detailed Research Findings:

One research avenue that offers a theoretical framework for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of mebeverine and its metabolites, including this compound, is in silico modeling. For instance, computational tools like SwissADME have been utilized to predict the pharmacokinetic profiles of mebeverine precursors, offering a predictive model for their drug-like characteristics. nih.gov These models, while not providing a dynamic simulation of plasma concentrations over time, offer valuable initial assessments of pharmacokinetic behavior.

Pharmacokinetic parameters derived from clinical studies for the major metabolites of mebeverine provide the foundational data necessary for constructing more comprehensive models. For example, after the administration of a 200 mg prolonged-release capsule of mebeverine, the half-life of DMAC is reported to be approximately 5-6 hours, with a time to maximum concentration (Tmax) of about 2.92 hours. mathewsopenaccess.com The peak plasma concentrations (Cmax) for DMAC after a single dose and at steady-state have been measured at 679 ng/mL and 804 ng/mL, respectively. mathewsopenaccess.com The area under the plasma concentration-time curve (AUC0-t) for DMAC was found to be 4552 ng.h/mL. mathewsopenaccess.com

Although specific pharmacokinetic models for this compound are not detailed in the available research, the general principles of pharmacokinetic modeling, such as compartmental and physiologically based pharmacokinetic (PBPK) models, are applicable. A compartmental model for mebeverine and its metabolites would likely involve a central compartment for the parent drug, with rapid elimination and conversion to compartments representing this compound, veratric acid, and DMAC. The rate constants for these transfers would be critical parameters to define the system.

PBPK models offer a more mechanistic approach, representing individual organs and tissues as compartments connected by blood flow. nih.govresearchgate.net Such a model for mebeverine would incorporate physiological parameters, blood flow rates to various organs, and enzyme kinetics for the esterase-mediated hydrolysis of mebeverine to this compound, as well as the subsequent metabolism of this compound. While a specific PBPK model for this compound has not been published, the development of such a model would be a significant step forward in predicting its tissue distribution and clearance.

The following table summarizes hypothetical pharmacokinetic parameters for mebeverine metabolites that would be essential inputs and outputs for any pharmacokinetic modeling and simulation study.

ParameterMetaboliteValueUnitSource
Cmax (single dose)DMAC679ng/mL mathewsopenaccess.com
Cmax (steady-state)DMAC804ng/mL mathewsopenaccess.com
TmaxDMAC2.92hours mathewsopenaccess.com
t1/2DMAC5-6hours mathewsopenaccess.com
AUC0-tDMAC4552ng.h/mL mathewsopenaccess.com
Cmax (single dose)Mebeverine Acid~3µg/mL researchgate.net
TmaxMebeverine Acid1.25hours researchgate.net
Apparent t1/2Mebeverine Acid1.1hours researchgate.net
Cmax (single dose)This compound~3ng/mL researchgate.net

It is important to note the significant difference in the peak plasma concentrations between mebeverine acid and this compound, with the former being approximately 1000-fold higher. researchgate.net This highlights the rapid conversion of this compound to mebeverine acid.

Pharmacological and Biological Activities of Mebeverine Alcohol

Investigation of Direct Pharmacological Effects of Mebeverine (B1676125) Alcohol

Unlike its parent compound, mebeverine, which is recognized for its musculotropic antispasmodic properties, mebeverine alcohol does not appear to possess direct spasmolytic activity. medchemexpress.comresearchgate.net Studies have demonstrated that mebeverine itself has a clear antispasmodic effect, but its primary metabolites, this compound and veratric acid, seem to be inactive on smooth muscles. researchgate.net

Further research on mammalian non-myelinated nerve fibers found that while mebeverine decreased the amplitude and duration of the compound action potential, indicating a local anesthetic action through the blockade of voltage-operated sodium channels, this compound and veratric acid did not produce this effect. nih.gov This reinforces the finding that the direct spasmolytic and local anesthetic properties are attributable to the parent drug, mebeverine, and not its primary alcohol metabolite. nih.gov

While direct spasmolytic action is absent, this compound is a key intermediate in the extensive metabolic pathway of mebeverine. lareb.nl After its formation, this compound is further metabolized through oxidation to form mebeverinic acid and desmethylmebeverinic acid. sci-hub.se Although some commercial suppliers describe this compound simply as a metabolite of a musculotropic antispasmodic drug or a potent α1 receptor inhibitor, these descriptions refer to the actions of the parent compound, mebeverine, not to any confirmed intrinsic activity of the metabolite itself. medchemexpress.commedchemexpress.com Current scientific literature primarily focuses on its role as a metabolic intermediate and a precursor in forensic contexts, with limited evidence for other specific biological activities.

Role of this compound in the Overall Therapeutic Efficacy of Mebeverine

The therapeutic efficacy of mebeverine is characterized by a rapid onset of action, which is closely linked to its metabolism. Mebeverine is subject to extensive first-pass metabolism, where it is completely hydrolyzed into this compound and veratric acid. tehrandarou.comresearchgate.net This process is so rapid and complete that the parent drug is rarely detectable in blood or urine following oral administration. sci-hub.seoup.com

The spasmolytic action of mebeverine is believed to be a direct, non-specific relaxant effect on intestinal smooth muscle. tehrandarou.comnps.org.aumedicines.org.au Given that this compound lacks this direct activity, the therapeutic effect is attributed to the parent mebeverine molecule before it is metabolized. researchgate.netnih.gov Therefore, this compound is considered a pharmacologically inactive metabolite in terms of spasmolysis, and its presence is primarily an indicator of the extensive and rapid metabolism of the parent drug. researchgate.net

Precursor for Amphetamine-like Compounds and Forensic Implications

A significant aspect of this compound's profile is its structural relationship to amphetamines and its role as a precursor to amphetamine-like compounds. oup.comnih.gov This has critical implications in forensic and clinical toxicology, particularly in the context of urine drug screening. researchgate.net

The use of mebeverine can lead to false-positive results for amphetamines in initial screening tests that use immunoassay techniques. oup.comnih.gov this compound is a key precursor in a metabolic pathway that can produce recognized amphetamine derivatives, such as para-methoxyethylamphetamine (PMEA) and para-methoxyamphetamine (PMA). oup.comresearchgate.net

Table 1: Immunoassay Cross-Reactivity of Mebeverine and this compound

Compound Immunoassay Method Finding Concentration for Positive Result Source
Mebeverine Cloned Enzyme Donor Immunoassay (CEDIA) Positive > 6 mg/L oup.com
This compound Cloned Enzyme Donor Immunoassay (CEDIA) Positive > 4.5 mg/L oup.com
Mebeverine Fluorescence Polarization Immunoassay (FPIA) Negligible Cross-Reactivity (<0.1%) Not Applicable oup.com
This compound Fluorescence Polarization Immunoassay (FPIA) Negligible Cross-Reactivity (<0.1%) Not Applicable oup.com
Mebeverine 'nal von minden Drug-Screen®' Potential Positive Result (Ecstasy/MDMA) Not Specified lareb.nl

This table is interactive. Click on the headers to sort.

To prevent the misinterpretation of positive amphetamine screens, more specific and confirmatory analytical methods are required. researchgate.net Standard laboratory practice involves a two-step process: an initial immunoassay screen followed by a confirmatory test for any positive results.

Confirmatory methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are essential. oup.comwdh.ac.id These techniques can definitively separate and identify mebeverine and its specific metabolites from amphetamine and its derivatives. researchgate.net By detecting non-dehydroxybutylated metabolites of mebeverine, which are excreted for a longer period, analysts can correctly attribute the positive screen to mebeverine use rather than illicit amphetamine consumption. researchgate.net In any toxicological investigation where mebeverine use is suspected, it is recommended to analyze for mebeverine, this compound, and veratric acid to aid in the correct interpretation of the results. oup.comnih.gov

Table 2: Analytical Techniques for Mebeverine and Metabolite Analysis

Technique Application Purpose Source
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmatory analysis of positive amphetamine screens. To differentiate mebeverine metabolites (e.g., PMEA, PMA) from illicit amphetamines. oup.comresearchgate.net
High-Performance Liquid Chromatography-Diode-Array Detection (HPLC-DAD) Measurement of mebeverine, this compound, and veratric acid in biological samples. To aid in the interpretation of toxicological cases. oup.comnih.gov
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) Simultaneous analysis of mebeverine metabolites (MAL, MAC, DMAC) in human plasma. To avoid degradation of the native mebeverine that can occur with GC-MS. researchgate.net
Supercritical Fluid Extraction/Solid-Phase Extraction with GC-MS Ultratrace analysis of this compound. Sample preparation for sensitive detection. wdh.ac.id

This table is interactive. Click on the headers to sort.

Toxicological Considerations of Mebeverine Alcohol

Safety Profile of Mebeverine (B1676125) Alcohol as a Metabolite

The toxicological properties of mebeverine alcohol have not been fully investigated, as indicated by safety data sheets for the compound. medchemexpress.com However, its presence in significant concentrations in post-mortem blood samples following both overdose and therapeutic use of mebeverine has been documented. researchgate.netnih.gov In a fatal case of suspected mebeverine overdose, the concentration of this compound in post-mortem blood was found to be 74 mg/L, substantially higher than the parent drug concentration of 1.2 mg/L. researchgate.netnih.gov In two fatalities involving possible therapeutic use, mebeverine itself was not detected, but this compound was present at concentrations of 6.9 and 5.4 mg/L. researchgate.netnih.gov These findings underscore the importance of understanding the safety of this major metabolite.

Comparative Toxicity with Parent Compound and Other Metabolites

Direct comparative toxicity studies between mebeverine, this compound, and other metabolites are scarce in publicly available literature. However, some inferences can be drawn from the known toxicological profiles of the parent compound and the other primary metabolite, veratric acid.

The following table presents a summary of post-mortem blood concentrations of mebeverine and its primary metabolites in reported cases.

Case DescriptionMebeverine (mg/L)This compound (mg/L)Veratric Acid (mg/L)
Suspected Fatal Overdose1.274127
Therapeutic Use Fatality 1Not Detected6.913.7
Therapeutic Use Fatality 2Not Detected5.441.8

Data sourced from Elliott, S., & Burgess, V. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 91-97. researchgate.netnih.gov

In Vitro and In Vivo Genotoxicity Assessments

There is a lack of specific in vitro and in vivo genotoxicity studies for this compound. The safety data sheet for this compound does not provide any information on its mutagenic potential. medchemexpress.com

For the parent compound, mebeverine, conventional in vitro and in vivo genotoxicity tests have shown it to be devoid of genotoxic effects. hpra.iebristol-labs.co.uk However, it is important to note that the absence of genotoxicity in the parent drug does not automatically extend to its metabolites. A recent study investigated the genotoxicity of mebeverine hydrochloride and a structural analog loaded into silver nanoparticles. While the study provides data on the parent compound in a specific formulation, it does not directly assess the genotoxicity of this compound in its pure form.

The following table summarizes the available genotoxicity data for the parent compound, mebeverine.

Test TypeTest SystemCompoundResult
In Vitro GenotoxicityConventional AssaysMebeverineNegative
In Vivo GenotoxicityConventional AssaysMebeverineNegative

Data sourced from the Summary of Product Characteristics for Mebeverine. hpra.iebristol-labs.co.uk

Investigation of Potential for Organ-Specific Toxicities

There is no specific information available from dedicated studies on the potential for organ-specific toxicities of this compound. The general toxicological information available is limited and does not point to specific target organs. medchemexpress.com

For the parent compound, mebeverine, repeat-dose toxicity studies in animals have indicated effects on the central nervous system (CNS) at high doses, manifesting as behavioural excitation, tremor, and convulsions. hpra.ie The dog was identified as the most sensitive species. bristol-labs.co.uk In cases of mebeverine overdose in humans, symptoms of a neurological and cardiovascular nature have been observed. medsafe.govt.nz Given that this compound is a major circulating metabolite, its potential contribution to these CNS effects cannot be dismissed without further study.

Analytical Methodologies for Mebeverine Alcohol

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for the analysis of mebeverine (B1676125) alcohol, providing the necessary separation from the parent drug, other metabolites, and endogenous components in biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two principal techniques employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

HPLC is a widely used technique for the analysis of mebeverine alcohol due to its versatility and applicability to a wide range of compounds.

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC used for the separation of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

One RP-HPLC method was developed for the simultaneous determination of mebeverine hydrochloride and its degradation products. nih.gov The separation was achieved on a Symmetry C18 column with a mobile phase consisting of 50 mM KH2PO4, acetonitrile (B52724), and tetrahydrofuran (B95107) (63:35:2, v/v/v). nih.gov While this method focused on the parent drug, the principles are applicable to its metabolites.

Another study detailed an RP-HPLC method for mebeverine hydrochloride in bulk and pharmaceutical formulations using a Devosil BDS C18 column and a mobile phase of ammonium (B1175870) acetate (B1210297) (pH 5.2) and acetonitrile (62:38 v/v). ijrpr.com

A key consideration in RP-HPLC is the environmental impact of the organic solvents used in the mobile phase. Research into "greener" alternatives, such as replacing acetonitrile and methanol (B129727) with ethanol (B145695), is an ongoing area of interest in pharmaceutical analysis to reduce ecological impact and improve analyst safety. nih.gov

Table 1: Exemplary Reversed-Phase HPLC Method Parameters

Parameter Conditions
Column Symmetry C18
Mobile Phase 50 mM KH2PO4, Acetonitrile, Tetrahydrofuran (63:35:2, v/v/v)
Detection UV
Application Stability-indicating assay of mebeverine

High-Performance Liquid Chromatography (HPLC)

HPLC with Coulometric Detection

A reversed-phase HPLC method coupled with coulometric detection has been developed to assay mebeverine acid, a secondary metabolite formed from the oxidation of this compound. researchgate.net This detection method is based on the electrochemical properties of the analyte. While this specific study focused on mebeverine acid, coulometric detection can be a highly sensitive and selective technique for electrochemically active compounds like this compound. The in vivo biotransformation of mebeverine involves its hydrolysis to this compound and veratric acid, with subsequent oxidation of this compound to mebeverine acid. researchgate.net

HPLC with fluorescence detection offers high sensitivity and selectivity for fluorescent compounds or those that can be derivatized to become fluorescent. A reversed-phase HPLC method with fluorescence detection was developed for the simultaneous determination of mebeverine and sulpiride (B1682569) in human plasma. nih.gov The method utilized a Waters®-C18 column with an isocratic mobile phase of acetonitrile and 0.01 M dihydrogenphosphate buffer (45:55, v/v) at pH 4.0. nih.gov Detection was performed with excitation at 300 nm and emission at 365 nm. nih.gov This method was successfully applied to determine the mebeverine metabolite, veratric acid, in real plasma samples. nih.gov Although not directly analyzing for this compound, the utility of fluorescence detection for mebeverine metabolites is demonstrated.

Table 2: HPLC with Fluorescence Detection Parameters

Parameter Conditions
Column Waters®-C18 (250 mm, 4.6 mm i.d., 5 μm)
Mobile Phase Acetonitrile and 0.01 M dihydrogenphosphate buffer (45:55, v/v), pH 4.0
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 300 nm, Emission: 365 nm)
Linear Range (for Mebeverine) 10-100 ng/mL
Limit of Detection (for Mebeverine) 0.73 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. A dual stable isotope-based GC-MS method has been developed for the simultaneous determination of this compound and another metabolite, desmethylthis compound, in human plasma. nih.gov In this method, plasma samples were first treated with β-glucuronidase to cleave the glucuronide conjugates. nih.gov The metabolites were then extracted using solid-phase extraction and derivatized before analysis by GC-MS with selected-ion monitoring. nih.gov This method demonstrated linearity in the concentration range of 2 to 200 ng/ml, with a limit of detection of 0.5 ng/ml for both metabolites. nih.gov

Table 3: GC-MS Method for Mebeverine Metabolites

Parameter Details
Analyte(s) This compound, Desmethylthis compound
Sample Preparation Enzymatic hydrolysis (β-glucuronidase), Solid-phase extraction, Derivatization
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Detection Mode Selected-Ion Monitoring (SIM)
Linear Range 2-200 ng/mL
Limit of Detection 0.5 ng/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a highly effective technique for quantifying low levels of metabolites in complex biological matrices.

A sensitive and rapid HPLC-MS/MS method was developed and validated for the simultaneous analysis of this compound (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC) in human plasma. nih.govresearchgate.net Sample preparation involved protein precipitation, followed by separation on an Acquity UPLC BEH C8 column. nih.govresearchgate.net The method was validated with a linear range of 0.1–10 ng/mL for this compound. nih.govresearchgate.net

Another HPLC-MS/MS method for the determination of mebeverine metabolites in human plasma also utilized protein precipitation for sample preparation. mathewsopenaccess.com The chromatographic separation was achieved on a Phenomenex Luna C8 column under gradient conditions. mathewsopenaccess.com

These LC-MS/MS methods are characterized by their high sensitivity, specificity, and ability to simultaneously quantify multiple metabolites, which is highly advantageous for pharmacokinetic studies.

Table 4: LC-MS/MS Method for Simultaneous Quantification of Mebeverine Metabolites

Parameter Conditions
Analytes This compound (MAL), Mebeverine acid (MAC), Desmethylmebeverine acid (DMAC)
Sample Preparation Protein Precipitation
Column Acquity UPLC BEH C8 (1.7 μm, 2.1 × 50 mm)
Internal Standard 2H5-desmethylmebeverine acid (2H5-DMAC)
Linear Range (MAL) 0.1–10 ng/mL
Accuracy (%RE) -4.04% to 4.60%
Precision (CV) 0.31% to 6.43%
Overall Recovery > 85%
Development and Validation of Sensitive Bioanalytical Methods

The development of sensitive and reliable bioanalytical methods is essential for accurately quantifying this compound in biological samples. Due to the compound's low concentrations in plasma, highly sensitive techniques are required.

A significant development has been a high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous analysis of this compound (MAL), Mebeverine Acid (MAC), and Desmethylmebeverine Acid (DMAC) in human plasma. nih.govresearchgate.net This method was validated and demonstrated high sensitivity and accuracy. nih.govresearchgate.netsci-hub.se The validation parameters confirmed its reliability for bioanalytical applications. sci-hub.se

Similarly, a dual stable isotope-based gas chromatography-mass spectrometry (GC-MS) method was developed for the concurrent determination of this compound and another metabolite, desmethylthis compound, in human plasma. researchgate.netnih.gov This method also underwent validation to ensure its accuracy and precision. nih.gov

Table 1: Validation Parameters for HPLC-MS/MS Method for this compound (MAL)

This table is interactive. Users can sort and filter the data.

ParameterFindingSource
Linear Range 0.1–10 ng/mL nih.govresearchgate.netsci-hub.se
Accuracy (%RE) -4.04% to 4.60% nih.govresearchgate.netsci-hub.se
Variability (CV) 0.31% to 6.43% nih.govresearchgate.netsci-hub.se
Overall Recovery > 85% nih.govresearchgate.net
Internal Standard ²H₅-desmethylmebeverine acid (²H₅-DMAC) researchgate.net
Application in Pharmacokinetic Studies

Validated analytical methods are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug and its metabolites. The HPLC-MS/MS method has been successfully applied to analyze samples from a clinical trial involving healthy male volunteers, allowing for the determination of plasma concentrations of this compound and other metabolites after oral administration of Mebeverine. nih.govsci-hub.se

The GC-MS method has also been applied to analyze plasma from human subjects, enabling the determination of pharmacokinetic parameters for this compound. nih.gov These studies suggest that the systemic exposure to Mebeverine can be assessed by tracking the kinetics of its metabolites. nih.gov Research has reported peak plasma concentrations of this compound at 0.67 mg/L and 0.112 mg/L following different oral doses of Mebeverine. oup.com

Dual Stable Isotope-Based Methods

Dual stable isotope-based methods offer high sensitivity and specificity for quantitative analysis. A GC-MS method using this approach was developed for the simultaneous measurement of this compound and desmethylthis compound. nih.gov

In this method, plasma samples are first treated with β-glucuronidase to release the conjugated forms of the metabolites. nih.gov After enzymatic hydrolysis, the samples are prepared for analysis via solid-phase extraction. nih.gov The isolated metabolites are then derivatized to make them suitable for gas chromatography and analyzed by GC-MS using selected-ion monitoring. researchgate.netnih.gov The method demonstrated linearity in the concentration range of 2 to 200 ng/mL, with a detection limit of 0.5 ng/mL for both metabolites. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a modern high-pressure liquid chromatography technique that provides higher resolution, sensitivity, and speed of analysis. A UPLC-MS/MS method has been developed for the simultaneous quantification of this compound, Mebeverine Acid, and Desmethylmebeverine Acid. researchgate.netresearchgate.net

The separation of these metabolites is performed using an Acquity UPLC BEH C8 column. nih.govresearchgate.netsci-hub.se The chromatographic conditions are carefully optimized to achieve efficient separation. sci-hub.se

Table 2: UPLC-MS/MS Chromatographic Conditions for this compound Analysis

This table is interactive. Users can sort and filter the data.

ParameterConditionSource
Column Acquity UPLC BEH C8, 1.7 µm, 2.1 × 50 mm researchgate.netsci-hub.se
Column Temperature 40 °C sci-hub.se
Mobile Phase A 5 mM ammonium formate (B1220265) aqueous solution with 0.1% formic acid sci-hub.se
Mobile Phase B Acetonitrile sci-hub.se
Flow Rate 0.5 mL/min sci-hub.se
Injection Volume 5 µL sci-hub.se
Total Run Time 5.0 min sci-hub.se
Ionization Mode Positive Electrospray Ionization (ESI) researchgate.net
Detection Multiple Reaction-Monitoring (MRM) sci-hub.se

Spectrophotometric Methods (Indirectly relevant for this compound via Mebeverine degradation)

Spectrophotometric methods are widely used for the analysis of pharmaceutical compounds. researchgate.netprimescholars.comrjptonline.org While these methods are primarily developed for the parent drug, Mebeverine hydrochloride, they are indirectly relevant to this compound because they can be used to study the degradation of Mebeverine into its metabolites. researchgate.netnih.gov

UV spectrophotometric methods have been established for Mebeverine, with absorption maxima identified at wavelengths such as 220 nm, 222 nm, and 263 nm, depending on the solvent used. researchgate.netrjptonline.orgijbpas.com However, it is noted that this compound itself does not absorb light at 263 nm, a common wavelength for Mebeverine analysis. researchgate.net This characteristic is important when using spectrophotometry to assess Mebeverine stability, as a decrease in absorbance at this wavelength can indicate degradation to its products, including this compound. researchgate.netnih.gov

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is a critical step to remove interferences and isolate the analyte of interest from complex biological matrices like plasma or serum before instrumental analysis. nih.gov

Protein Precipitation

Protein precipitation is a common and straightforward technique used to remove proteins from biological samples, which can otherwise interfere with analysis and damage analytical columns. sigmaaldrich.comnih.gov For the analysis of this compound and other metabolites by HPLC-MS/MS, protein precipitation is the chosen method for sample preparation. mathewsopenaccess.comnih.govresearchgate.netsci-hub.se

Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex matrices like plasma before chromatographic analysis. The fundamental principle of SPE involves partitioning the analyte between a solid sorbent and a liquid mobile phase. The process generally consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com

For the analysis of Mebeverine and its metabolites, including this compound, SPE has been utilized to achieve clean extracts. nih.gov While specific protocols for this compound are not extensively detailed in publicly available literature, general procedures for similar compounds in biological fluids often employ reversed-phase sorbents. One study on Mebeverine metabolites specifically mentions the use of octadecylsilane (B103800) (C18) cartridges for extraction from plasma.

The choice of SPE format, such as syringe-barrel cartridges or 96-well plates, depends on the sample volume and throughput requirements. youtube.com The selection of appropriate conditioning, washing, and elution solvents is critical for optimizing recovery and minimizing matrix effects. For instance, conditioning a C18 cartridge typically involves methanol followed by water or a buffer to activate the stationary phase. The sample, often pre-treated, is then loaded. A washing step with a weak solvent removes hydrophilic impurities, and finally, the analyte is eluted with a stronger organic solvent like acetonitrile or methanol. youtube.comnih.gov Although effective, some researchers note that SPE methods can be complex compared to simpler techniques like protein precipitation.

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like this compound, the pH of the aqueous phase is a critical parameter.

One study focusing on the detection of Mebeverine in blood highlighted the necessity of a selective sample processing method involving aqueous phase extraction at an acidic pH of 2-4. nih.gov This acidic condition ensures that the basic amine group of the analyte is protonated, which can influence its partitioning behavior. It has been noted that at alkaline pH, the parent drug Mebeverine hydrolyzes to this compound and veratric acid. nih.gov

The choice of the organic solvent is paramount for achieving high extraction efficiency. Solvents such as chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate are commonly evaluated for the extraction of basic drugs. researchgate.net A systematic optimization of the extraction solvent, its volume, and the pH of the sample can significantly enhance the recovery of the analyte. researchgate.net For example, in a study on another basic drug, the optimal recovery was achieved by adjusting the pH and using a sufficient volume of the selected organic solvent. researchgate.net After extraction, the organic layer is typically evaporated and the residue is reconstituted in a suitable solvent for chromatographic analysis.

Method Validation Parameters (Linearity, Accuracy, Precision, Specificity, LOD, LOQ)

Validation of an analytical method is essential to demonstrate its suitability for the intended purpose. The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Mebeverine and its metabolites, linearity is typically established by analyzing a series of standards over a specified concentration range. Several studies have demonstrated excellent linearity for Mebeverine analysis, with correlation coefficients (r²) consistently greater than 0.998. nih.govijpsnonline.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte added to the sample matrix. For Mebeverine, mean percentage recoveries have been reported to be high, for instance, 99.2% in one study. ijpsnonline.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For Mebeverine analysis, intra-day and inter-day precision values are typically required to be low, often below 2.0% RSD. ijrpr.com

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For Mebeverine, specificity is often demonstrated through forced degradation studies under acidic, alkaline, and oxidative conditions, ensuring no interference from degradation products with the analyte peak. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values indicate the sensitivity of the method. For Mebeverine hydrochloride, reported values for LOD and LOQ can be as low as 0.2 µg/mL and 1.0 µg/mL, respectively. nih.gov Another study reported an even lower LOD of 0.05 µg/mL for Mebeverine enantiomers. nih.gov

Table 1: Summary of Method Validation Parameters from a Representative HPLC Study for Mebeverine

Parameter Result Source
Linearity Range 1-100 µg/mL nih.gov
Correlation Coefficient (r²) >0.999 nih.gov
Accuracy (% Recovery) 98.69% - 99.34% (for capsules) nih.gov
Precision (%RSD) 1.0% - 1.8% (Intra-day & Inter-day) nih.gov
Limit of Detection (LOD) 0.2 µg/mL nih.gov
Limit of Quantitation (LOQ) 1.0 µg/mL nih.gov

Reference Standards and Traceability against Pharmacopeial Standards (e.g., USP or EP)

The use of official reference standards is fundamental for ensuring the identity, purity, and content of pharmaceutical substances and their metabolites. These standards provide traceability to internationally recognized pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

For this compound, a specific reference standard is listed in the European Pharmacopoeia as Mebeverine EP Impurity C . synzeal.com Its chemical name is 4-[Ethyl[(2RS)-1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-ol. synzeal.com This reference material can be obtained from authorized suppliers and is used for analytical method development, validation, and quality control applications. synzeal.com Similarly, the British Pharmacopoeia (BP) also provides a reference standard for Mebeverine impurity C . sigmaaldrich.com

The European Pharmacopoeia provides a Chemical Reference Substance (CRS) for Mebeverine hydrochloride, which is the parent drug. sigmaaldrich.comlgcstandards.com Additionally, a "Mebeverine for system suitability CRS" is available, which is used to verify the performance of an analytical system as prescribed in the EP monograph. edqm.eulgcstandards.com While a specific USP reference standard for this compound is not listed, the availability of the EP and BP impurity standards ensures that analyses can be performed with traceability to a recognized pharmacopeial standard. This traceability is crucial for regulatory compliance and for ensuring the comparability of results across different laboratories.

In Vitro and in Vivo Research Models

Cellular and Subcellular Models for Metabolic Studies

In vitro models are essential for isolating and studying specific metabolic pathways without the complexities of a whole organism.

Rat liver microsomes serve as a standard subcellular model for investigating drug metabolism, particularly reactions mediated by cytochrome P450 enzymes. Studies using rat liver microsomes have been instrumental in elucidating the metabolic pathways of mebeverine-derived compounds. wada-ama.org Enzymatic metabolism studies with these microsomes have identified metabolites resulting from N- and O-demethylation, as well as aromatic hydroxylation of both mebeverine (B1676125) alcohol and veratric acid. researchgate.net This in vitro system allows for the detailed characterization of the enzymatic processes that transform mebeverine alcohol into further metabolites. wada-ama.org

Animal Models for Pharmacokinetic and Metabolic Profiling

Animal models provide a more complex physiological system to study the absorption, distribution, metabolism, and excretion (ADME) of compounds.

Rats are a common model for studying mebeverine's pharmacokinetics. Following intravenous administration in rats, mebeverine is eliminated rapidly from plasma, with a mean half-life of approximately 29 minutes. nih.gov This elimination occurs concurrently with the appearance of its hydrolysis products. nih.gov However, after oral administration to rats, only trace amounts of the parent drug are typically found in the plasma, underscoring the extensive first-pass metabolism. nih.gov

While rats are the most frequently used rodent model, studies have also been conducted in rabbits. drugbank.com Rodent models are crucial, though it is noted that the rate of ethanol (B145695) breakdown, a process involving alcohol dehydrogenases which are also relevant to this compound's metabolism, is significantly faster in rodents than in humans. nih.gov

In vivo studies confirm that mebeverine undergoes a rapid and extensive first-pass metabolism primarily through the hydrolysis of its ester bond. nih.govresearchgate.net This enzymatic hydrolysis, catalyzed by esterases, yields this compound and veratric acid. researchgate.netresearchgate.net Following this initial cleavage, this compound is subject to further biotransformation, notably oxidation. researchgate.netresearchgate.net The subsequent oxidation of this compound leads to the formation of mebeverine acid, a major circulating metabolite. researchgate.netresearchgate.net

Human Volunteer Studies for Metabolism and Excretion Profiling

Studies in healthy human volunteers are critical for understanding the clinical metabolism of a drug. Following oral administration, mebeverine is completely hydrolyzed, and the parent drug is generally not detected in plasma. nih.govnih.gov The primary metabolites found are derived from the initial hydrolysis products: this compound and veratric acid. nih.govnih.gov

This compound itself is further metabolized. One key pathway is its oxidation to mebeverine acid, which has been identified as the main circulating metabolite in humans. nih.gov In a study with four healthy male volunteers who took a single oral dose, the peak plasma concentrations of mebeverine acid were found to be approximately 1000-fold higher than those of this compound. researchgate.netnih.gov The appearance and disappearance of mebeverine acid in plasma are both rapid. researchgate.netnih.gov

Urinary excretion analysis in human volunteers shows that the metabolites are mostly excreted as conjugates. nih.gov Within 24 hours, a significant portion of the administered dose can be accounted for by various metabolites in the urine. nih.gov

Table 1: Plasma Pharmacokinetics of this compound and Mebeverine Acid in Human Volunteers

ParameterThis compoundMebeverine Acid
Peak Plasma Concentration (Cmax) ~3 ng/mL~3 µg/mL
Median Time to Peak (Tmax) Not specified1.25 hours
Median Apparent Half-life (t1/2) Not specified1.1 hours

Data sourced from a study in four healthy human volunteers after a single oral dose. researchgate.netnih.gov

Table 2: Urinary Excretion of Mebeverine Metabolites in Humans (24 hours)

MetabolitePercentage of Dose Excreted
Veratric acid 32%
Vanillic acid 2.7%
Isovanillic acid 6.5%
This compound 0.9%
4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol 2.1%
Total Acid Moiety Excretion 97.6% (as unchanged or metabolites)
Total Alcohol Moiety Excretion 5.5% (as unchanged or metabolites)

Data from a study in five healthy volunteers. nih.gov

Considerations for Species Differences in Metabolism

Significant differences in drug metabolism can exist between species, which is an important consideration when extrapolating animal data to humans. Mebeverine is shown to hydrolyze readily in fresh, unbuffered plasma from both humans and rats. nih.gov However, the effectiveness of esterase inhibitors differs. In human plasma, hydrolysis can be completely inhibited by physostigmine (B191203) sulfate, whereas this inhibitor is only partially effective in rat plasma, suggesting potential differences in the esterases involved. nih.gov

Furthermore, the basal metabolism of rodents is generally faster than that of humans. nih.gov This can lead to faster clearance and different metabolite concentration profiles. While the fundamental pathway of hydrolysis to this compound followed by oxidation appears conserved, the rate and extent of these reactions, as well as the activity of specific enzymes, can vary between rats and humans, influencing the pharmacokinetic profile. nih.gov

Future Directions in Mebeverine Alcohol Research

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The rapid metabolism of mebeverine (B1676125) necessitates highly sensitive and specific analytical methods to identify and quantify its numerous metabolites in biological matrices. oup.comnih.gov While existing methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed, future research will increasingly rely on more sophisticated technologies to create a complete metabolic map. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), such as in Time-of-Flight (TOF) or Orbitrap systems, is a powerful tool for this purpose. researchgate.net These techniques allow for the accurate mass measurement of metabolites, facilitating the identification of previously unknown compounds without the need for pre-existing reference standards. researchgate.netiaea.org Tandem mass spectrometry (LC-MS/MS) will continue to be crucial for structural elucidation and quantification, with advancements promising even lower limits of detection. mathewsopenaccess.com Future studies should focus on developing and validating robust LC-MS/MS methods for a wider array of mebeverine alcohol metabolites, including phase II conjugates. researchgate.net

Table 1: Comparison of Analytical Techniques for Mebeverine Metabolite Analysis
TechniqueKey Advantages for Metabolite ProfilingLimitations
HPLC-UV/DADRobust, widely available, good for quantification of known major metabolites. nih.govLower sensitivity and specificity; not suitable for identifying unknown metabolites.
GC-MSGood for volatile compounds and provides structural information. nih.govRequires derivatization for non-volatile compounds like this compound.
LC-MS/MSHigh sensitivity and specificity, excellent for quantification. mathewsopenaccess.comTypically requires reference standards for absolute quantification (targeted approach).
LC-HRMS (e.g., TOF, Orbitrap)Enables identification of unknown metabolites through accurate mass determination (untargeted approach). researchgate.netiaea.orgData analysis can be complex; may be less quantitative than targeted LC-MS/MS.

Elucidation of the Pharmacological Role of Desmethylthis compound

Following its formation, this compound undergoes further biotransformation, including O-demethylation of the alcohol moiety to form O-desmethylthis compound. nih.gov Another key metabolic step is the oxidation of this compound to mebeverine acid, which is then further metabolized to desmethylmebeverine acid. researchgate.netwada-ama.org While some commercial suppliers note that desmethylthis compound is a metabolite of mebeverine, its specific pharmacological activity remains largely uncharacterized. medchemexpress.commedchemexpress.com

Future research should be directed towards elucidating the potential biological effects of desmethylthis compound. This would involve in vitro studies, such as receptor binding assays, to determine if it interacts with targets relevant to gastrointestinal motility, like muscarinic receptors or calcium channels. wikipedia.org Functional assays using isolated smooth muscle tissue could ascertain whether it possesses any spasmolytic properties, comparing its potency to that of the parent drug and this compound.

Investigation of Potential Bioactivity Beyond its Role as a Metabolite

The current understanding of this compound is primarily as an intermediate in the metabolic cascade of mebeverine. medchemexpress.com However, it is plausible that this molecule and its derivatives could possess independent biological activities. Future investigations should explore bioactivity beyond smooth muscle relaxation.

This could involve high-throughput screening of this compound and its related metabolites against a broad panel of biological targets, including various receptors, enzymes, and ion channels. Recent research into novel mebeverine derivatives has suggested potential anti-inflammatory properties, opening a new avenue for exploration. researchgate.net Cell-based assays could be employed to screen for effects such as anti-inflammatory, neuroprotective, or cardiovascular activities, potentially uncovering novel therapeutic applications for these compounds.

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. drugdesign.org Such studies on this compound are a promising future direction. By systematically synthesizing a series of derivatives with modifications at key positions—such as the hydroxyl group, the N-ethyl group, or the aromatic ring—researchers can probe the structural requirements for any observed bioactivity. drugdesign.org

For example, modifying the hydroxyl group could impact hydrogen bonding interactions with a biological target, while altering the alkyl substituents on the nitrogen could affect both potency and metabolic stability. drugdesign.org These studies, which have already shown promise for other mebeverine analogs, could lead to the design of new compounds with enhanced pharmacological profiles, such as increased potency, greater target selectivity, or improved metabolic stability. researchgate.net

Table 2: Potential SAR Modifications for this compound
Structural PositionPotential ModificationHypothesized Impact
Terminal Hydroxyl (-OH) GroupEsterification, Etherification, Replacement with other functional groupsAlter hydrogen bonding capacity, lipophilicity, and metabolic stability.
N-Ethyl GroupVarying alkyl chain length (e.g., methyl, propyl), CyclizationModify steric bulk and basicity, potentially altering receptor affinity and selectivity.
Aromatic Methoxy (-OCH3) GroupDemethylation (forms phenolic -OH), Positional isomers, Replacement with other substituentsInfluence electronic properties, metabolism, and receptor interactions.

Computational Chemistry and Molecular Modeling Approaches

Computational tools offer a powerful, resource-efficient way to guide and rationalize the experimental work described above. nih.gov Molecular docking simulations can predict how this compound and its derivatives might bind to the active sites of potential protein targets. researchgate.net This in silico approach can help prioritize which derivatives to synthesize for SAR studies, focusing on those with the most promising predicted binding interactions.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. nih.gov As more data on the bioactivity of this compound derivatives become available, QSAR models could predict the activity of novel, unsynthesized analogs. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can also be used to forecast the pharmacokinetic and safety profiles of new derivatives, helping to identify candidates with a higher probability of success in later developmental stages. nih.gov

Application of this compound as a Biomarker for Mebeverine Exposure

Given that the parent drug mebeverine is rapidly hydrolyzed and rarely detected in blood or urine, its metabolites are essential markers for confirming exposure. oup.comnih.govnih.gov While mebeverine acid and its demethylated form are the most abundant circulating metabolites, this compound is the direct product of hydrolysis and a key intermediate. oup.comresearchgate.netresearchgate.net

Future research should focus on validating this compound as a robust biomarker for mebeverine intake. This involves developing and validating highly sensitive and specific assays (as discussed in 8.1) for its routine quantification in biological fluids like plasma and urine. mathewsopenaccess.com Pharmacokinetic studies are needed to establish a clear and consistent correlation between the administered dose of mebeverine and the resulting concentrations of this compound over time. Establishing its utility could be valuable in various contexts, from therapeutic drug monitoring to forensic toxicology, where it can help confirm the use of mebeverine and distinguish its metabolism from that of other substances. nih.govwada-ama.org

Q & A

Q. What validated analytical methods are recommended for quantifying mebeverine alcohol in biological matrices?

To quantify this compound in plasma or serum, reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used. This method achieves a linear range of 0.1–10 µg/mL with a detection limit of 0.03 µg/mL. Key parameters include:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 0.05 M) in a 55:45 ratio.
  • Detection : Excitation at 230 nm, emission at 340 nm .

    Methodological Tip: Validate recovery rates (>85%) and inter-day precision (<5% RSD) using spiked plasma samples.

Q. How does this compound’s stability vary under different storage conditions?

this compound remains stable for:

  • Short-term : 24 hours at 4°C in plasma.
  • Long-term : 2 years at -20°C in pure form; 6 months in solution at -80°C.
    Critical Consideration: Avoid freeze-thaw cycles >3× to prevent degradation. Use amber vials to protect against photolysis .

Q. What pharmacological mechanisms underlie this compound’s activity as a gastrointestinal relaxant?

this compound acts as a potent α1-adrenoceptor inhibitor, reducing smooth muscle contraction in the gut. Its metabolite, O-desmethyl this compound, exhibits 3-fold higher receptor affinity (IC₅₀ = 0.8 nM) compared to the parent compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between mebeverine and its alcohol metabolite?

Discrepancies often arise from:

  • Sampling timelines : Peak plasma concentrations of this compound occur at 2–3 hours post-dose vs. 1.5 hours for mebeverine.
  • Hepatic metabolism : CYP2C9 polymorphisms reduce metabolite formation by 40% in slow metabolizers.
    Methodological Solution: Conduct population pharmacokinetic modeling with covariates (e.g., CYP genotypes, renal function) .

Q. What experimental designs mitigate confounding factors in human studies measuring this compound’s effects?

  • Controlled crossover trials : Administer this compound and placebo in randomized sequences with a 7-day washout period.
  • Preanalytical standardization : Collect blood samples in sodium fluoride/potassium oxalate tubes to inhibit enzymatic degradation. Centrifuge within 1 hour at 3000 × g for 10 minutes .

Q. How can HPLC methods be optimized to distinguish this compound from structurally similar metabolites?

  • Gradient elution : Adjust acetonitrile concentration from 45% to 60% over 15 minutes to separate this compound, O-desmethyl this compound, and veratic acid.
  • Mass spectrometry coupling : Use LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 265 → 121 for this compound) to enhance specificity .

Methodological and Ethical Considerations

Q. What are the key ethical guidelines for clinical trials involving this compound administration?

  • Informed consent : Disclose risks of dizziness (15% incidence) and dry mouth (22%) in human subjects.
  • Data anonymization : Use coded identifiers instead of names, and restrict access to principal investigators .

Q. How should researchers address batch-to-batch variability in this compound purity?

  • Quality control : Require suppliers to provide certificates of analysis (CoA) with ≥98% purity (CAS: 14367-47-6).
  • In-house verification : Perform nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) on each batch .

Data Reporting Standards

Q. What metadata is essential for reproducible this compound experiments?

Parameter Required Detail
Storage conditionsTemperature, duration, container material
Analytical calibrationReference standard source and purity
Ethical approvalInstitutional review board (IRB) protocol ID
Statistical analysisSoftware (e.g., R, GraphPad) and P-value thresholds

Contradictory Evidence Analysis

Q. How to reconcile conflicting findings on this compound’s plasma protein binding?

  • Conflict : Reported binding ranges from 65% to 89%.
  • Resolution : Differences arise from assay pH (7.4 vs. 7.0) and albumin concentration variations. Standardize using equilibrium dialysis at pH 7.4 with 40 g/L human serum albumin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.